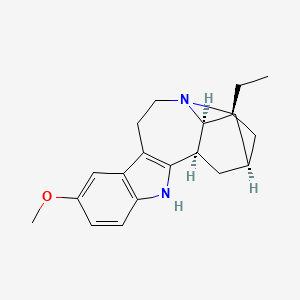

10-Methoxyibogamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ibogaine is a naturally occurring psychoactive indole alkaloid found in several plant species, most notably in the root bark of the Tabernanthe iboga shrub, which is native to West Africa . It has been traditionally used in spiritual ceremonies by indigenous cultures in Gabon, Cameroon, and the Republic of the Congo . Ibogaine is known for its potential to treat opioid addiction and other substance use disorders .

Méthodes De Préparation

Ibogaine can be obtained through extraction from plants in the Apocynaceae family, such as Tabernanthe iboga, Voacanga africana, and Tabernaemontana undulata . The total synthesis of ibogaine was first described in 1956 . The synthetic route involves several steps, including the use of voacangine as a precursor . Industrial production methods often involve semi-synthesis from voacangine due to the complexity of the total synthesis .

Analyse Des Réactions Chimiques

Ibogaine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include noribogaine, which is an active metabolite of ibogaine .

Applications De Recherche Scientifique

Ibogaine has been extensively studied for its potential in treating opioid addiction . It has shown promise in reducing withdrawal symptoms and cravings in individuals with substance use disorders . Additionally, ibogaine is being researched for its potential to treat other brain disorders, such as traumatic brain injury and depression . Its unique ability to modulate multiple neurotransmitter systems makes it a valuable compound in neuropharmacology .

Mécanisme D'action

Ibogaine exerts its effects by interacting with various neurotransmitter systems, including serotonin, dopamine, and glutamate receptors . It acts as a noncompetitive antagonist at the nicotinic acetylcholine receptors, specifically the α3β4 subtype, which is implicated in mitigating opioid withdrawal symptoms . Ibogaine is rapidly metabolized into noribogaine, which also contributes to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Propriétés

Formule moléculaire |

C20H26N2O |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1 |

Clé InChI |

HSIBGVUMFOSJPD-NXWOVTFFSA-N |

SMILES isomérique |

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

SMILES canonique |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

melting_point |

148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |

Solubilité |

Soluble in chloroform |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

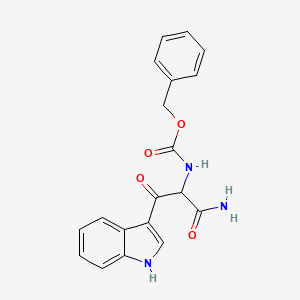

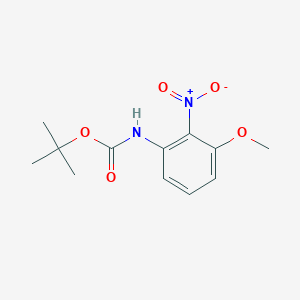

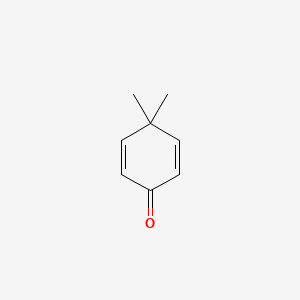

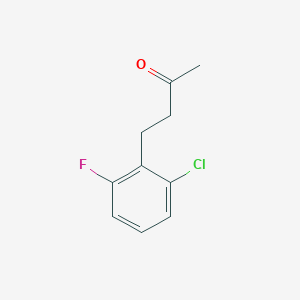

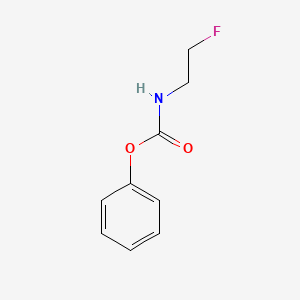

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Sulfanylmethyl)phenyl]methanol](/img/structure/B8700687.png)